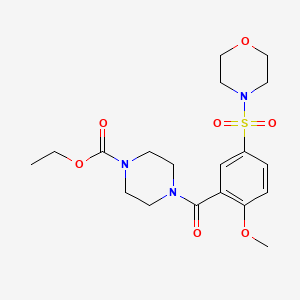

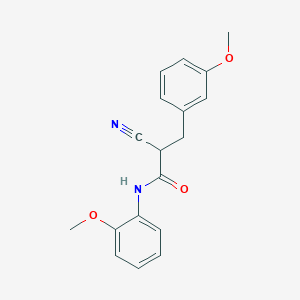

Ethyl 4-(2-methoxy-5-(morpholinosulfonyl)benzoyl)piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to Ethyl 4-(2-methoxy-5-(morpholinosulfonyl)benzoyl)piperazine-1-carboxylate involves multi-step chemical processes. One approach includes the reaction of ester ethoxycarbonylhydrazones with primary amines, leading to various derivatives. Mannich base derivatives were obtained by using morpholine or methyl piperazine as amine components, illustrating the versatility of synthesis methods for creating compounds with potential antimicrobial activities (Bektaş et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds often includes diverse functional groups that contribute to their reactivity and potential biological activities. For instance, the structural elucidation based on spectral and elemental analysis confirms the complex architectures of these molecules, showcasing the intricate relationships between structure and function (Mohamed, 2021).

Chemical Reactions and Properties

Chemical reactions involving Ethyl 4-(2-methoxy-5-(morpholinosulfonyl)benzoyl)piperazine-1-carboxylate derivatives are varied. These compounds can undergo reactions with secondary amines, leading to the formation of various substituted products, highlighting their reactive nature and potential for further chemical modifications (Vasileva et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, play a crucial role in their applicability in different domains. For instance, the crystalline forms of certain derivatives can exhibit polymorphism, which affects their physical stability and solubility, critical factors in pharmaceutical applications (Faizi et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents, stability under different conditions, and the ability to form derivatives through reactions with amines or acids, underscore the chemical versatility of Ethyl 4-(2-methoxy-5-(morpholinosulfonyl)benzoyl)piperazine-1-carboxylate and its related compounds. These properties are pivotal for the development of new materials and drugs (Girgis et al., 2008).

科学的研究の応用

Synthesis and Antimicrobial Activities

Some novel derivatives, including those with structures related to Ethyl 4-(2-methoxy-5-(morpholinosulfonyl)benzoyl)piperazine-1-carboxylate, have been synthesized for their antimicrobial activities. These compounds, through a series of chemical reactions, showcase the versatility of the ethyl 4-(2-methoxy-5-(morpholinosulfonyl)benzoyl)piperazine-1-carboxylate backbone in generating new molecules with potential biological activities. For instance, the synthesis of 1,2,4-triazole derivatives and their subsequent evaluation for antimicrobial activities highlights the compound's utility in medicinal chemistry (Bektaş et al., 2010).

Chemical Modifications for Enhanced Biological Activity

Ethyl 4-(2-methoxy-5-(morpholinosulfonyl)benzoyl)piperazine-1-carboxylate serves as a precursor for the development of novel chemical entities with enhanced biological activities. Through modifications and reactions, such as Mannich base formation and Schiff base reactions, researchers have introduced various functionalities into the molecule, aiming to discover new therapeutic agents with potential anti-inflammatory, analgesic, and antimicrobial properties (Fandaklı et al., 2012).

Role in Synthesis of Heterocyclic Compounds

The structural flexibility of Ethyl 4-(2-methoxy-5-(morpholinosulfonyl)benzoyl)piperazine-1-carboxylate allows for its use in synthesizing a wide range of heterocyclic compounds. These compounds, bearing diverse heterocyclic cores, are of significant interest due to their potential pharmacological activities. The ability to generate such diverse scaffolds from a single precursor underscores the compound's importance in the synthesis of new materials and drugs (Girgis et al., 2008).

Application in Analytical and Medicinal Chemistry

Beyond its use in synthesizing new compounds, Ethyl 4-(2-methoxy-5-(morpholinosulfonyl)benzoyl)piperazine-1-carboxylate has applications in analytical chemistry. For instance, its derivatives have been explored as chemically removable derivatization reagents for liquid chromatography, showcasing the compound's utility in enhancing analytical methodologies for more accurate and sensitive detection of analytes (Wu et al., 1997).

特性

IUPAC Name |

ethyl 4-(2-methoxy-5-morpholin-4-ylsulfonylbenzoyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O7S/c1-3-29-19(24)21-8-6-20(7-9-21)18(23)16-14-15(4-5-17(16)27-2)30(25,26)22-10-12-28-13-11-22/h4-5,14H,3,6-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQNVEAWTJOPIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-methoxy-5-(morpholinosulfonyl)benzoyl)piperazine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2494172.png)

![4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2494175.png)

![[4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid](/img/structure/B2494179.png)

![methyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2494182.png)

![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-3-methylbutanamide](/img/structure/B2494183.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-fluorobenzamide](/img/structure/B2494186.png)

![2-(2-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2494187.png)

![4-(3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-phenylamine](/img/structure/B2494192.png)